molecular formula C18H17NO B1681157 (E)-3-(4-Isopropylbenzylidene)indolin-2-one CAS No. 186611-55-2

(E)-3-(4-Isopropylbenzylidene)indolin-2-one

Cat. No. B1681157
M. Wt: 263.3 g/mol
InChI Key: IRQQWCZKCUQNSO-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(4-Isopropylbenzylidene)indolin-2-one, also known as 4-Isopropylbenzylidenindolin-2-one, is an organic compound with a wide range of scientific applications. It is used as a building block for the synthesis of a variety of compounds, and is also used in a variety of biological and physiological experiments.

Scientific Research Applications

Corrosion Inhibition

  • Bis-Schiff Bases of Isatin : Schiff bases of isatin, which include derivatives of (E)-3-(4-Isopropylbenzylidene)indolin-2-one, have been studied as corrosion inhibitors for mild steel. They show effectiveness in 1.0 M HCl environments and adhere to metal surfaces to form a protective film. These inhibitors follow Langmuir's adsorption isotherm and have been evaluated using techniques like gravimetric measurements and electrochemical impedance spectroscopy (Ansari & Quraishi, 2014).

Binding to Protein Fibrils

  • Binding to Alpha-Synuclein Fibrils : 3-(Benzylidine)indolin-2-one derivatives, structurally related to (E)-3-(4-Isopropylbenzylidene)indolin-2-one, have been synthesized and evaluated for binding to alpha-synuclein, beta-amyloid, and tau fibrils. Some derivatives show modest affinity for alpha-synuclein and selective binding, indicating potential relevance in studying protein aggregation associated with neurodegenerative diseases (Chu et al., 2015).

Organic Synthesis

  • Palladium-Catalyzed Synthesis : A method for synthesizing (E)-3-(isobenzofuran-3(1H)-ylidene)indolin-2-ones, a derivative of (E)-3-(4-Isopropylbenzylidene)indolin-2-one, has been developed. This involves a palladium-catalyzed oxidative intramolecular C-H functionalization process, providing a novel approach to create structurally complex molecules (Peng et al., 2009).

Pharmacological Applications

  • Potential Angiogenesis Inhibitors : Research has been conducted on the synthesis and pharmacological evaluation of indolin-2-ones, including 3-(Imidazol-4(5)-ylmethylene)indolin-2-ones, as potential angiogenesis inhibitors. These compounds, which relate to the structure of (E)-3-(4-Isopropylbenzylidene)indolin-2-one, demonstrate antiangiogenic activity in vitro, suggesting their potential in cancer treatment and other diseases involving abnormal angiogenesis (Braud et al., 2003).

Photochemical Properties

  • Photoisomerization Studies : Indolin-2-ones undergo photoisomerization, transitioning between E and Z isomers. This property is relevant for understanding their behavior under different light conditions, which could have implications in photochemistry and drug stability studies (Reddy et al., 2020).

properties

IUPAC Name

(3E)-3-[(4-propan-2-ylphenyl)methylidene]-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO/c1-12(2)14-9-7-13(8-10-14)11-16-15-5-3-4-6-17(15)19-18(16)20/h3-12H,1-2H3,(H,19,20)/b16-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQQWCZKCUQNSO-LFIBNONCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/2\C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-Isopropylbenzylidene)indolin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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